molecular formula C9H12N2O2 B1629064 2-Isopropyl-4-nitroaniline CAS No. 94831-94-4

2-Isopropyl-4-nitroaniline

Cat. No. B1629064
CAS RN: 94831-94-4
M. Wt: 180.2 g/mol
InChI Key: LSNMDLKVJFLHEN-UHFFFAOYSA-N
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Description

2-Isopropyl-4-nitroaniline is a chemical compound with the molecular formula C9H12N2O2 . It is also known by its CAS number 25186-43-0 . The compound is used for research and development purposes .


Synthesis Analysis

The synthesis of nitroanilines, including 2-Isopropyl-4-nitroaniline, can be achieved through various methods. One such method involves the reduction of nitroanilines using synthesized copper ferrite nanoparticles as a heterogeneous nano-catalyst . Another approach involves the use of direct nucleophilic substitution and nitroarene reduction .


Molecular Structure Analysis

The molecular structure of 2-Isopropyl-4-nitroaniline consists of nine carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and two oxygen atoms . The InChI key of the compound is SBXKBHDWJBOCIG-UHFFFAOYSA-N .


Chemical Reactions Analysis

Nitroanilines, including 2-Isopropyl-4-nitroaniline, can undergo various chemical reactions. For instance, they can be reduced to amino compounds in the presence of a reducing agent like sodium borohydride . The nitro group in nitroanilines also plays a significant role in their reactivity .

Scientific Research Applications

Environmental Remediation and Detection

  • Removal of Nitro Compounds from Water

    A study focused on the removal of nitro compounds, including 4-nitroaniline, from water using γ-Al2O3 nanomaterials covalently bonded with 3-chloropropyltrimethoxysilane. This nanosorbent showed excellent recovery values for removing nitro compounds from different water matrices, highlighting its potential in water purification and environmental remediation Mahmoud et al., 2016.

  • Detection of Nitroaromatic Isomers

    Research on β-cyclodextrin (β-CD)/silver nanoparticle composite modified ITO electrodes demonstrated their efficacy in detecting nitroaromatic compounds in aqueous solutions. This method exploits the varying reduction potentials and binding strengths of nitroaromatic isomers, showcasing an innovative approach to environmental monitoring and pollutant detection Chen et al., 2012.

Catalysis and Chemical Transformations

  • Catalytic Reduction of Nitroanilines

    Studies on the catalytic reduction of nitroanilines, including 2-nitroaniline, have explored various catalytic systems for converting these toxic environmental contaminants into less harmful amines. Such research is crucial for developing effective strategies for detoxifying nitroaromatic pollutants in industrial wastewaters Naseem et al., 2017.

  • Synthesis and Applications of Convertible Isocyanides

    Research into 2-nitrobenzyl isocyanide, a convertible isocyanide, highlights its versatility in chemical synthesis, such as in Ugi reactions. This compound's ease of preparation and handling advantages underscore its potential in facilitating various organic transformations Chandgude et al., 2017.

Analytical Chemistry and Material Science

  • Solubility and Thermodynamics: Research on the solubility of nitroaniline derivatives in various solvents provides crucial data for understanding their thermodynamic properties and behavior in different chemical processes. Such studies are essential for designing effective pharmaceuticals, agrochemicals, and industrial chemicals Xu and Wang, 2019.

Safety And Hazards

While specific safety and hazard information for 2-Isopropyl-4-nitroaniline is not available, nitroanilines are generally considered hazardous. They can be toxic if swallowed, in contact with skin, or if inhaled . They should be handled with care, and personal protective equipment should be used when handling them .

Future Directions

The reduction of nitroanilines, including 2-Isopropyl-4-nitroaniline, into less harmful or useful counterparts is a significant area of research. This is due to the high toxicity of nitroanilines and their release into aquatic systems due to industrial development . Various methods for their conversion and removal are being explored, with a focus on effectiveness, economy, and environmental friendliness .

properties

IUPAC Name

4-nitro-2-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6(2)8-5-7(11(12)13)3-4-9(8)10/h3-6H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNMDLKVJFLHEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625270
Record name 4-Nitro-2-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-2-(propan-2-yl)aniline

CAS RN

94831-94-4
Record name 2-(1-Methylethyl)-4-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94831-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-2-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-(2-Isopropyl-4-nitro-phenyl)-acetamide (3 g, 13.5 mmol) was dissolved in absolute ethanol (20 mL) and 5N hydrochloric acid (20 mL) was added. The mixture was heated to reflux overnight, cooled to r.t. then concentrated in vacuo to remove the ethanol. The mixture was basified with dilute sodium hydroxide solution and extracted with ethyl acetate. The combined organic layers were washed with water and brine solution, dried over sodium sulfate and concentrated. The crude product was purified by column chromatography on silica gel (60-120 mesh), eluting with 17% ethyl acetate/petroleum ether to afford 2-isopropyl-4-nitro-phenylamine (2.1 g, 85%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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